5-Bromo-2-fluoro-1-isopropyl-3-methylbenzene

Description

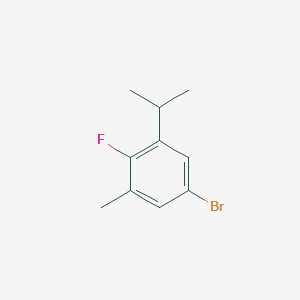

5-Bromo-2-fluoro-1-isopropyl-3-methylbenzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₂BrF and a molecular weight of 230.90 g/mol. Its structure consists of a benzene ring substituted with bromine (position 5), fluorine (position 2), isopropyl (position 1), and methyl (position 3) groups. The compound’s unique substitution pattern combines electron-withdrawing halogens (Br, F) and electron-donating alkyl groups (isopropyl, methyl), influencing its physicochemical properties and reactivity. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric profiles.

Properties

IUPAC Name |

5-bromo-2-fluoro-1-methyl-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGJHOXPICQSRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-1-isopropyl-3-methylbenzene typically involves the bromination and fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine and fluorine reagents under controlled conditions. The reaction conditions often include the use of a catalyst, such as iron(III) bromide, and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1-isopropyl-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 5-fluoro-2-isopropyl-3-methylphenol.

Scientific Research Applications

5-Bromo-2-fluoro-1-isopropyl-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1-isopropyl-3-methylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The molecular pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Key Observations:

Molecular Weight : The benzamide derivative (324.14 g/mol) is significantly heavier due to its amide and methoxyphenyl groups, whereas alkyl-substituted analogs (e.g., C₈H₇BrF) are lighter.

Polarity: The presence of polar groups (e.g., amide in C₁₄H₁₁BrFNO₂) increases solubility in polar solvents (e.g., DMSO), whereas the target compound’s alkyl groups enhance solubility in non-polar solvents (e.g., hexane).

Steric Effects : Bulkier substituents like isopropyl hinder electrophilic substitution reactions compared to smaller groups (e.g., methyl).

Reactivity and Regioselectivity

- Electrophilic Aromatic Substitution (EAS) :

- The target compound ’s bromine (ortho/para-directing) and fluorine (meta-directing) compete with alkyl groups (ortho/para-directing), creating complex regioselectivity.

- In contrast, 5-chloro-2-fluoro-1-isopropyl-3-methylbenzene (Cl instead of Br) exhibits similar directing effects but lower steric hindrance due to chlorine’s smaller atomic radius.

- The benzamide analog , with a deactivating amide group, shows reduced EAS reactivity compared to the target compound.

Spectroscopic Differences

- ¹H NMR :

- The target compound’s isopropyl group generates a characteristic triplet (δ 1.2–1.4 ppm) for its methyl protons, while fluorine coupling splits signals for adjacent aromatic protons.

- In 5-bromo-2-fluoro-1,3-dimethylbenzene , the absence of isopropyl simplifies splitting patterns.

- Mass Spectrometry :

- Bromine’s isotopic signature (1:1 ratio for M⁺ and M+2 peaks) distinguishes brominated compounds from chlorinated analogs.

Biological Activity

5-Bromo-2-fluoro-1-isopropyl-3-methylbenzene, also known as a substituted aromatic compound, has garnered interest in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom attached to a benzene ring, along with isopropyl and methyl substituents. Its chemical formula is . The presence of these halogens and alkyl groups significantly influences its reactivity and biological interactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies comparing various compounds, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 100 µM, demonstrating its potential as an antibacterial agent .

2. Antiviral Potential

The compound has also been investigated for its antiviral properties. Preliminary results suggest that it may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated. Its structure allows for interactions with viral proteins, which could inhibit their function.

3. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. For example, when tested on T-lymphoblastic cell lines, it exhibited selective cytotoxicity with CC50 values as low as 9 nM, indicating a strong potential for further development as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or viral replication.

- Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Cytotoxicity (CC50) |

|---|---|---|---|

| This compound | Moderate | Yes | 9 nM |

| 5-Bromo-3-fluoro-N1-isopropylbenzene-1,2-diamine | High | Yes | 15 nM |

| 7-Bromo-6-fluoro-1-methyl-indazole | High | Moderate | 12 nM |

This table illustrates that while there are other compounds with similar activities, the specific combination of substituents in this compound may confer distinct biological properties.

Case Studies

Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers tested various derivatives of halogenated benzene compounds against common pathogens. The results indicated that this compound had significant activity against E. coli and S. aureus, suggesting its potential use in developing new antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on leukemia cell lines. The study demonstrated that treatment with varying concentrations led to a dose-dependent increase in cell death, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.